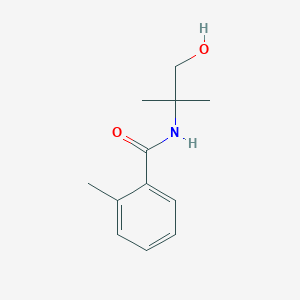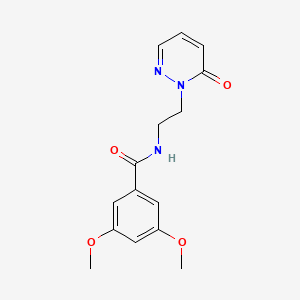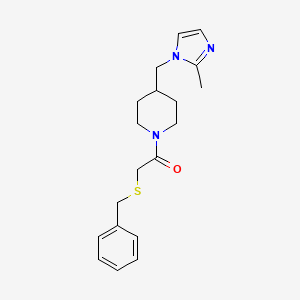![molecular formula C15H16N4O4 B2489125 8-(4-methoxyphenyl)-2-(2-oxopropyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione CAS No. 941890-49-9](/img/structure/B2489125.png)
8-(4-methoxyphenyl)-2-(2-oxopropyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 8-(4-methoxyphenyl)-2-(2-oxopropyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione belongs to a class of heterocyclic compounds that have attracted significant interest due to their diverse biological activities and potential applications in medicinal chemistry. These compounds, including imidazotriazine diones and their derivatives, are known for their anticancer, antimicrobial, and anti-inflammatory properties.
Synthesis Analysis
The synthesis of related dihydroimidazotriazine diones involves a regioselective process, starting from hydantoins, followed by successive alkylation, thionation, and cyclization steps under mild conditions. This allows for broad structural variations, showcasing the scaffold's versatility in drug development. The synthesis approach is confirmed by extensive NMR and MS analyses, alongside X-ray crystallography for structural confirmation (Tzvetkov, Euler, & Müller, 2012).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated through crystallography, revealing planar heterocyclic ring systems that are twisted in relation to substituent groups. Strong hydrogen bonding interactions play a crucial role in stabilizing the molecular conformation, which is critical for the compound's biological activity and interaction with biological targets (Udupa, 1982).
Chemical Reactions and Properties
The chemical reactivity of imidazotriazine diones includes their ability to undergo various substitutions and transformations, leading to a wide array of derivatives with varied biological activities. These reactions are often influenced by the presence of substituents, which can alter the electronic and steric properties of the molecule, affecting its reactivity and the types of reactions it can undergo.
Physical Properties Analysis
The lipophilicity and other physical properties of these compounds are critical for their pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME). Studies have shown that these properties can be finely tuned through structural modifications, significantly impacting the compound's drug-likeness and potential as an orally active therapeutic agent. The determination of these properties is essential for the development of compounds with favorable pharmacokinetic profiles (Sztanke, Markowski, Świeboda, & Polak, 2010).
Scientific Research Applications
Antibacterial Activity
The compound exhibits potential antibacterial properties. For instance, a related compound, 8-methoxy-2H-1,2,4-triazino[3,4-b]benzothiazole-3,4-dione, has been synthesized and tested for antibacterial activity, indicating a broader spectrum of research into similar compounds for antimicrobial uses (Vartale et al., 2008).
Antiviral Activity
Some derivatives of the imidazo-triazine class, like imidazo[1,2-a]-s-triazine nucleosides, have been synthesized and shown to possess moderate antiviral activity against certain viruses, suggesting potential exploration of 8-(4-methoxyphenyl)-2-(2-oxopropyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione in antiviral research (Kim et al., 1978).
Anti-Inflammatory and Analgesic Properties
Research on similar compounds, such as novel benzodifuranyl and 1,3,5-triazines, has indicated potential anti-inflammatory and analgesic properties. This could hint at the utility of the compound in studies related to pain management and inflammation control (Abu‐Hashem et al., 2020).
Lipophilicity and Drug-Likeness
A study on the lipophilicity of similar imidazotriazine-3,4-dione derivatives has been conducted, providing insights into their drug-likeness and pharmacokinetic properties. Such studies are crucial for understanding the potential of 8-(4-methoxyphenyl)-2-(2-oxopropyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione as a drug candidate (Sztanke et al., 2010).
Antitumor Activity
Research has identified antitumor activities in similar compounds, indicating a potential area of exploration for the compound . Studies on 8-aryl derivatives of imidazotriazine-3,4-dione, for instance, have shown significant effects against various cancer cell lines (Sztanke et al., 2007).
Herbicidal Effects
Although not directly related, studies on compounds like Methazole, a derivative of imidazotriazine, demonstrate herbicidal properties, suggesting a potential avenue for agricultural research applications (Arnold & Aldrich, 1980).
properties
IUPAC Name |
8-(4-methoxyphenyl)-2-(2-oxopropyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4/c1-10(20)9-19-14(22)13(21)18-8-7-17(15(18)16-19)11-3-5-12(23-2)6-4-11/h3-6H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNPSSMEDIYAHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C(=O)C(=O)N2CCN(C2=N1)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-methoxyphenyl)-2-(2-oxopropyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(2-(thiophen-2-yl)ethyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2489051.png)
![N-benzyl-4-methoxy-7,7-dimethyl-7,8-dihydro-6H-pyrimido[4,5-b][1,4]benzothiazin-9-amine](/img/structure/B2489053.png)







![2-[[6-(4-Morpholinyl)-4-oxo-3-(phenylmethyl)-2-quinazolinyl]thio]acetic acid ethyl ester](/img/structure/B2489065.png)